Cas no 64487-75-8 (3-methanesulfonylpropane-1,2-diol)

3-Methanesulfonylpropane-1,2-diol is a versatile sulfonyl-containing diol compound with applications in organic synthesis and pharmaceutical intermediates. Its structure features both a methanesulfonyl group and adjacent hydroxyl functionalities, enabling selective reactivity in nucleophilic substitutions or as a building block for complex molecular frameworks. The compound’s polar nature enhances solubility in aqueous and organic media, facilitating its use in cross-coupling reactions or as a precursor for sulfonamide derivatives. Its stability under mild conditions and well-defined stereochemistry make it suitable for controlled synthetic transformations. This compound is particularly valuable in medicinal chemistry for the development of biologically active molecules due to its modifiable functional groups.
3-methanesulfonylpropane-1,2-diol structure
64487-75-8 structure
Product Name:3-methanesulfonylpropane-1,2-diol
CAS No:64487-75-8
MF:C4H10O4S
MW:154.184800624847
MDL:MFCD30176066
CID:2792156
PubChem ID:21412923
Update Time:2025-05-20

3-methanesulfonylpropane-1,2-diol Chemical and Physical Properties

Names and Identifiers

    • 3-methanesulfonylpropane-1,2-diol
    • 64487-75-8
    • DTXSID80613379
    • SCHEMBL1051157
    • 3-(Methanesulfonyl)propane-1,2-diol
    • 3-(methylsulfonyl)propane-1,2-diol
    • PDJXQEAQWMHAFN-UHFFFAOYSA-N
    • EN300-2006701
    • MDL: MFCD30176066
    • Inchi: 1S/C4H10O4S/c1-9(7,8)3-4(6)2-5/h4-6H,2-3H2,1H3
    • InChI Key: PDJXQEAQWMHAFN-UHFFFAOYSA-N
    • SMILES: S(C)(CC(CO)O)(=O)=O

Computed Properties

  • Exact Mass: 154.02997997Da
  • Monoisotopic Mass: 154.02997997Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 3
  • Complexity: 154
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.7
  • Topological Polar Surface Area: 83Ų

3-methanesulfonylpropane-1,2-diol Pricemore >>

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Additional information on 3-methanesulfonylpropane-1,2-diol

3-Methanesulfonylpropane-1,2-Diol: A Comprehensive Overview

3-Methanesulfonylpropane-1,2-diol, also known by its CAS number CAS No 64487-75-8, is a versatile organic compound that has garnered significant attention in various scientific and industrial domains. This compound is characterized by its unique structure, which includes a sulfonamide group attached to a propane diol backbone. The presence of the sulfonamide group imparts distinctive chemical properties, making it a valuable molecule in fields such as pharmaceuticals, materials science, and environmental chemistry.

The molecular structure of 3-methanesulfonylpropane-1,2-diol consists of a three-carbon chain with hydroxyl groups at positions 1 and 2. The sulfonamide group (-SO₂-NH₂) is attached to the third carbon atom. This configuration not only enhances the compound's solubility in polar solvents but also contributes to its reactivity in various chemical reactions. Recent studies have highlighted the potential of this compound as a building block for synthesizing more complex molecules with tailored functionalities.

One of the most promising applications of 3-methanesulfonylpropane-1,2-diol lies in the pharmaceutical industry. Researchers have explored its use as an intermediate in drug synthesis, particularly in the development of bioactive compounds with anti-inflammatory and antioxidant properties. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory effects on enzymes associated with chronic inflammatory diseases. These findings underscore its potential as a lead molecule for developing novel therapeutic agents.

In addition to its pharmaceutical applications, 3-methanesulfonylpropane-1,2-diol has shown promise in materials science. Its ability to form stable covalent bonds makes it an ideal candidate for synthesizing advanced polymers and surfactants. Recent advancements in polymer chemistry have leveraged this compound to create biodegradable materials with enhanced mechanical properties. These materials are being explored for use in sustainable packaging solutions and biomedical devices.

The synthesis of 3-methanesulfonylpropane-1,2-diol involves a multi-step process that typically begins with the sulfonation of propane diol derivatives. Recent innovations in catalytic methods have significantly improved the efficiency and selectivity of this synthesis pathway. For instance, the use of palladium-catalyzed coupling reactions has enabled the production of high-purity samples with minimal by-products. These advancements not only reduce production costs but also align with current trends toward greener chemical manufacturing practices.

Environmental applications of 3-methanesulfonylpropane-1,2-diol are another area of active research. The compound's ability to act as a chelating agent has been exploited in water treatment technologies aimed at removing heavy metal ions from contaminated water sources. A study conducted by environmental scientists revealed that this compound can effectively bind to metal ions such as lead and mercury, facilitating their removal through filtration processes. This application holds significant potential for addressing global water pollution challenges.

The versatility of CAS No 64487-75-8 extends to its role as a precursor in organic synthesis reactions. Its reactivity under various conditions makes it a valuable tool for constructing complex molecular architectures. For example, recent research has demonstrated its utility in Suzuki-Miyaura cross-coupling reactions, where it serves as a substrate for forming biaryl compounds with diverse functional groups.

In conclusion, 3-methanesulfonylpropane-1,2-diol, identified by its CAS number CAS No 64487-75-8, is a multifaceted compound with applications spanning pharmaceuticals, materials science, and environmental chemistry. Its unique chemical properties and versatile structure continue to drive innovative research across these fields. As advancements in synthetic methodologies and material characterization techniques unfold, the potential for this compound to contribute to groundbreaking discoveries remains immense.

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